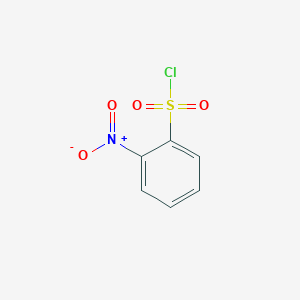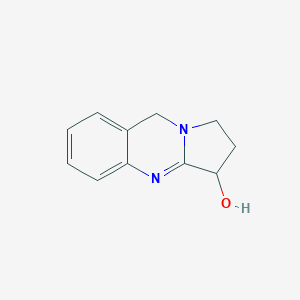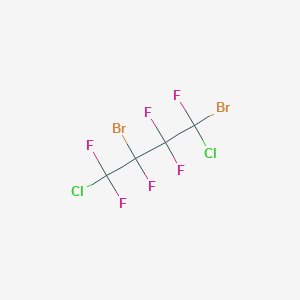
1,3-Dibromo-1,4-dichlorohexafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-1,4-dichlorohexafluorobutane is a halogenated organic compound with the molecular formula C4Br2Cl2F6. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical. It is primarily used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,4-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale photoreactions in controlled environments to ensure high yield and purity. The process requires precise control of temperature, pressure, and reactant concentrations to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-1,4-dichlorohexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: It can undergo addition reactions with electrophiles, particularly in the presence of catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Electrophilic Addition: Reagents such as bromine or chlorine can be used under controlled conditions to facilitate addition reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while electrophilic addition can result in the formation of polyhalogenated compounds.
Applications De Recherche Scientifique
1,3-Dibromo-1,4-dichlorohexafluorobutane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other halogenated compounds.
Biology: Employed in studies involving halogenated organic compounds and their biological interactions.
Medicine: Investigated for potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials, particularly in the electronics and semiconductor industries
Mécanisme D'action
The mechanism by which 1,3-Dibromo-1,4-dichlorohexafluorobutane exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and addition reactions, which can alter the chemical structure of other molecules it interacts with .
Comparaison Avec Des Composés Similaires
- 1,4-Dibromo-2,3-dichlorohexafluorobutane
- 1,3-Dibromo-1,4-dichlorobenzene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness: 1,3-Dibromo-1,4-dichlorohexafluorobutane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specialized applications in research and industry .
Propriétés
IUPAC Name |
1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2Cl2F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQPZAGOLNLMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Br)(C(F)(Cl)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2Cl2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378800 |
Source


|
| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124311-10-0 |
Source


|
| Record name | 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
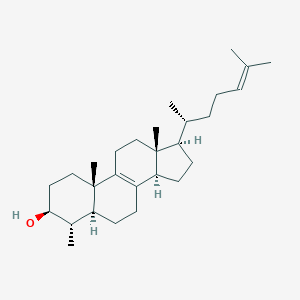
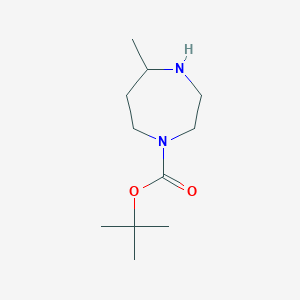
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
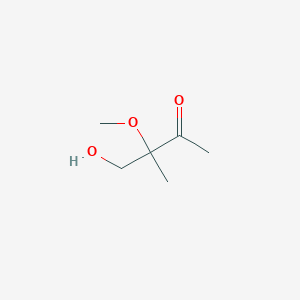
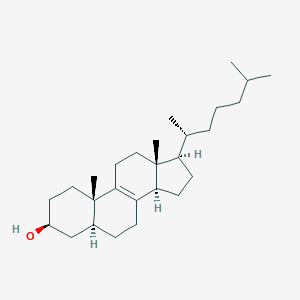
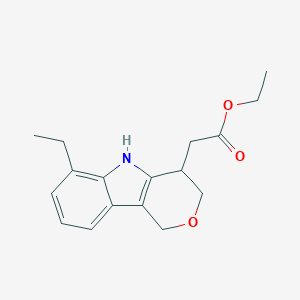
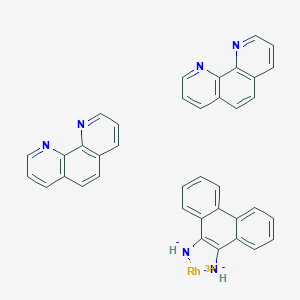
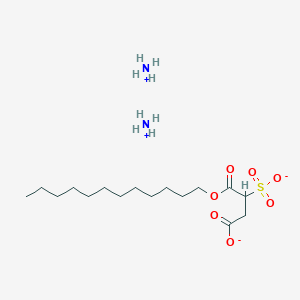
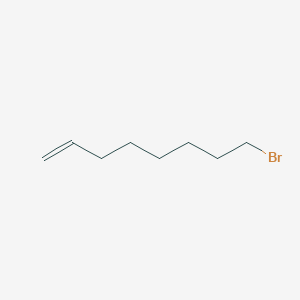
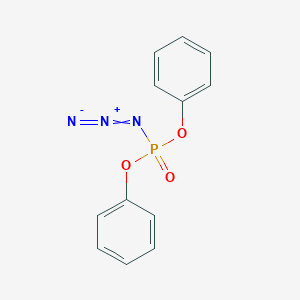
![PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)](/img/structure/B45321.png)
